(5E)-5-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
5-((E)-1-{3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-3-ISOPROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound characterized by its unique structure, which includes a thiazolone ring, difluorophenoxy group, and methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((E)-1-{3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-3-ISOPROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multiple steps. One common approach is to start with the preparation of the thiazolone ring, followed by the introduction of the difluorophenoxy and methoxyphenyl groups through various organic reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
5-((E)-1-{3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-3-ISOPROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolone ring to thiazolidine.
Substitution: Halogenation, nitration, and other substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
5-((E)-1-{3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-3-ISOPROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-((E)-1-{3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-3-ISOPROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-((2,4-Difluorophenoxy)methyl)piperidine hydrochloride
- 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid
- 2-(3,5-Difluorophenoxy)methyl morpholine
Uniqueness
Compared to similar compounds, 5-((E)-1-{3-[(2,4-DIFLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-3-ISOPROPYL-2-THIOXO-1,3-THIAZOLAN-4-ONE stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific properties and applications that are not shared by other compounds.
Properties
Molecular Formula |
C21H19F2NO3S2 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
(5E)-5-[[3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H19F2NO3S2/c1-12(2)24-20(25)19(29-21(24)28)9-13-4-6-17(26-3)14(8-13)11-27-18-7-5-15(22)10-16(18)23/h4-10,12H,11H2,1-3H3/b19-9+ |
InChI Key |
QHRPXWNMIIQTKS-DJKKODMXSA-N |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C\C2=CC(=C(C=C2)OC)COC3=C(C=C(C=C3)F)F)/SC1=S |
Canonical SMILES |
CC(C)N1C(=O)C(=CC2=CC(=C(C=C2)OC)COC3=C(C=C(C=C3)F)F)SC1=S |
Origin of Product |
United States |
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